4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Structural Characterization and Chemical Reactions
The compound of interest, while not directly mentioned, is closely related to several research areas focusing on chemical structure characterization and the synthesis of derivatives with potential applications in various fields, including pharmaceuticals and materials science. For instance, the structural elucidation of similar compounds has been achieved through techniques such as NMR, indicating the importance of such methods in identifying and understanding the properties of complex organic molecules. Derivatives of dihydropyridines, for example, have been synthesized for their potential cardiovascular and other biological activities. The versatility of the dihydropyridine ring allows for a wide range of substitutions, which can lead to significant variations in biological activity and properties (Irvine, Cooper, & Thornburgh, 2008).
Synthesis of β-Amino Acid Derivatives
Research into the synthesis of cyclic and bicyclic β-amino acids derivatives from related precursors demonstrates the compound's utility in creating building blocks for pharmaceuticals. The transformation of these compounds into various derivatives shows the potential for creating novel compounds with specific biological activities, highlighting the importance of such chemical scaffolds in drug discovery and development (Tishkov, Reissig, & Ioffe, 2002).
Cardiovascular Activity and Electrochemical Studies
Further exploration into nitriles of similar dihydropyridine compounds has revealed potential cardiovascular activities, underscoring the therapeutic importance of this chemical class. Moreover, the electrochemical oxidation studies of these compounds provide insight into their reactivity and potential applications in electrochemical sensors or devices, showcasing the broad applicability of dihydropyridine derivatives in both medicinal chemistry and materials science (Krauze et al., 2004).
Catalytic Synthesis of Heterocyclic Derivatives
The catalytic synthesis of heterocyclic derivatives, including dihydropyridinones and tetrahydropyridinediones, from ynones under oxidative conditions showcases the compound's role in synthesizing diverse heterocyclic systems. These reactions highlight the efficiency and green chemistry aspects of using catalytic methods to build complex molecules with potential pharmaceutical applications (Bacchi et al., 2005).
Mechanism of Action
Target of Action
The primary target of 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1-mediated luciferase activity . This target plays a crucial role in the regulation of gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
This compound interacts with its target by blocking AP-1-mediated luciferase activity . This interaction results in the inhibition of the transcriptional activity of AP-1, thereby reducing the expression of AP-1 target genes .
Biochemical Pathways
The compound’s action on AP-1-mediated luciferase activity affects several biochemical pathways. These include pathways related to oxidative stress, cancer, inflammation, diabetes, obesity, angiogenesis, and nociception . The downstream effects of these pathways are diverse and depend on the specific cellular context .
Result of Action
The molecular and cellular effects of this compound’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . These effects are primarily due to the compound’s ability to inhibit AP-1-mediated luciferase activity .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and inflammatory pathways. One of the key interactions is with the transcription factor AP-1, where this compound inhibits AP-1-mediated luciferase activity, suggesting its role in modulating gene expression related to inflammation .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting AP-1 activity, this compound can reduce the expression of pro-inflammatory genes, thereby mitigating inflammatory responses in various cell types . Additionally, this compound has been observed to affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including transcription factors and enzymes, leading to their inhibition or activation. For instance, the inhibition of AP-1 by this compound results in decreased transcription of genes involved in inflammation . This compound may also influence gene expression by altering the activity of other transcription factors and signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can sustain its anti-inflammatory effects, although prolonged exposure may lead to adaptive cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anti-cancer activities without noticeable adverse effects . At higher doses, there may be toxic effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of various metabolites . The compound’s role in modulating oxidative stress responses is particularly noteworthy, as it can enhance the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with transcription factors and enzymes . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its functional specificity .
Properties
IUPAC Name |
4-ethoxy-1-methyl-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-7-4-8(11)10(2)5-6(7)9(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQJECWCRDJBIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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